(S)-(-)-1,2-Epoxybutane
Overview
Description
(S)-(-)-1,2-Epoxybutane is an organic compound that belongs to the class of epoxides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The (S)-(-) enantiomer refers to the specific spatial arrangement of the atoms, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Epoxybutane can be synthesized through several methods. One common approach is the epoxidation of 1-butene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the epoxide with high enantioselectivity.
Industrial Production Methods: In industrial settings, this compound is often produced via the asymmetric epoxidation of 1-butene. Catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are employed to achieve high enantioselectivity and yield. The process involves the use of oxidizing agents and specific reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-1,2-Epoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.
Reduction: The compound can be reduced to form 1,2-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the epoxide ring can yield carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like ozone or potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in the presence of a nucleophile and a solvent like water or alcohol at room temperature.
Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Carried out using ozone or potassium permanganate in an appropriate solvent, often at low temperatures.
Major Products Formed:
Nucleophilic Substitution: Diols, ethers, amino alcohols.
Reduction: 1,2-Butanediol.
Oxidation: Aldehydes, ketones.
Scientific Research Applications
(S)-(-)-1,2-Epoxybutane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and as a precursor for various polymers and resins.
Mechanism of Action
The mechanism of action of (S)-(-)-1,2-Epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The specific spatial arrangement of the atoms in the (S)-(-) enantiomer influences its interactions with biological molecules and catalysts, making it a valuable compound in asymmetric synthesis and chiral resolution processes.
Comparison with Similar Compounds
®-(+)-1,2-Epoxybutane: The enantiomer of (S)-(-)-1,2-Epoxybutane with opposite spatial arrangement.
1,2-Epoxypropane (Propylene oxide): A smaller epoxide with similar reactivity but different applications.
1,2-Epoxyoctane: A larger epoxide with similar chemical properties but different physical characteristics.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo enantioselective transformations makes it a valuable tool in asymmetric synthesis and chiral resolution, setting it apart from other epoxides.
Properties
IUPAC Name |
(2S)-2-ethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315723 | |
Record name | (2S)-2-Ethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30608-62-9 | |
Record name | (2S)-2-Ethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30608-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Ethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-ethyl-, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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